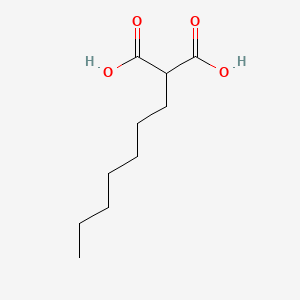
1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl- is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
- Naphthoand benzopyranopyrimidines, related to the queried compound, are synthesized via various methods and have applications in pharmaceutical chemistry due to their antibacterial and fungicidal activity, as well as their role as neuropeptide S receptor antagonists and antiallergic properties. This synthesis pathway is significant for producing compounds with similar structures and potential uses in pharmaceuticals (Osyanin et al., 2014).
Sugar Derivatives Synthesis
- A novel asymmetric synthesis method for preparing derivatives like methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside using non-carbohydrate precursors has been reported. Such methods can be valuable for generating specific sugar derivatives that might be structurally related to or have applications similar to the queried compound (Du & Hu, 2006).
Cytotoxic Activity
- Acronycine analogues, which include structural features similar to the queried compound, exhibit cytotoxic activities. This suggests potential applications in developing anticancer drugs or studying cancer cell biology (Bongui et al., 2005).
Sugar Hydroxyl Modification
- Research on the modification of sugar hydroxyls, like in the synthesis of methyl 6-deoxy-3-C-methyl-alpha-L-talopyranoside, can offer insights into the synthesis and applications of compounds structurally related to the queried compound. Such studies are crucial in the field of carbohydrate chemistry and its applications in drug development (Toth et al., 2003).
Phytochemical Research
- The isolation of phytochemical compounds from Thunbergia, including derivatives that might share structural features with the queried compound, opens up avenues for natural product research and potential applications in treating diseases like diabetes (Hung et al., 2013).
Antioxidant Properties
- Research on oxidized flavonoid derivatives, such as those derived from quercetin, can provide insights into the antioxidant properties of similar compounds. This research contributes to understanding how these compounds can scavenge reactive oxygen species, which is vital in various medical and cosmetic applications (Krishnamachari et al., 2002).
Eigenschaften
Produktname |
1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl- |
|---|---|
Molekularformel |
C29H32O13 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1 |
InChI-Schlüssel |
VHJWDTPKSIFZBV-NIVUTRQNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Synonyme |
steffimycin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



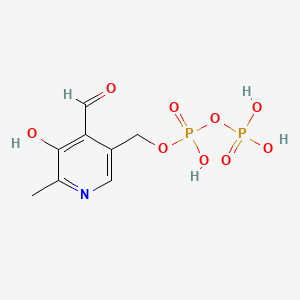
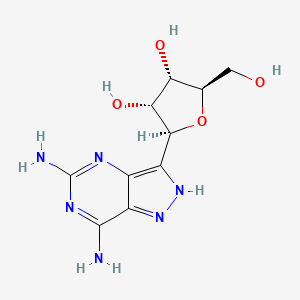

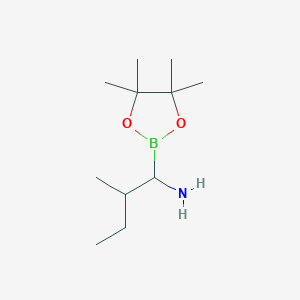


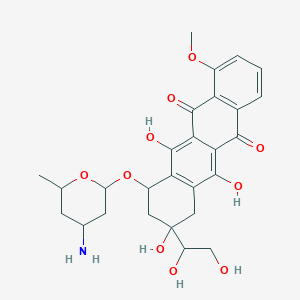
![2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine](/img/structure/B1197054.png)

![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)

![3-[4(1,2-Diphenyl-but-1-enyl)-phenyl]-acrylic acid](/img/structure/B1197058.png)

